

TES-991 as an ACMSD Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: TES-991

Cat. No.: B15561998

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Abstract

This technical guide provides a comprehensive overview of **TES-991**, a potent and selective inhibitor of α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD). By inhibiting ACMSD, **TES-991** modulates the kynurenine pathway of tryptophan metabolism, leading to an increase in de novo NAD⁺ biosynthesis. This mechanism holds significant therapeutic potential for a range of metabolic and age-related diseases. This document details the mechanism of action of **TES-991**, its preclinical efficacy, and provides detailed protocols for key in vitro and in vivo experimental procedures. All quantitative data are summarized in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction to ACMSD and NAD⁺ Metabolism

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.^[1] The de novo synthesis of NAD⁺ from the essential amino acid tryptophan is a vital pathway for maintaining cellular NAD⁺ pools. A key regulatory enzyme in this pathway is α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD).^[1]

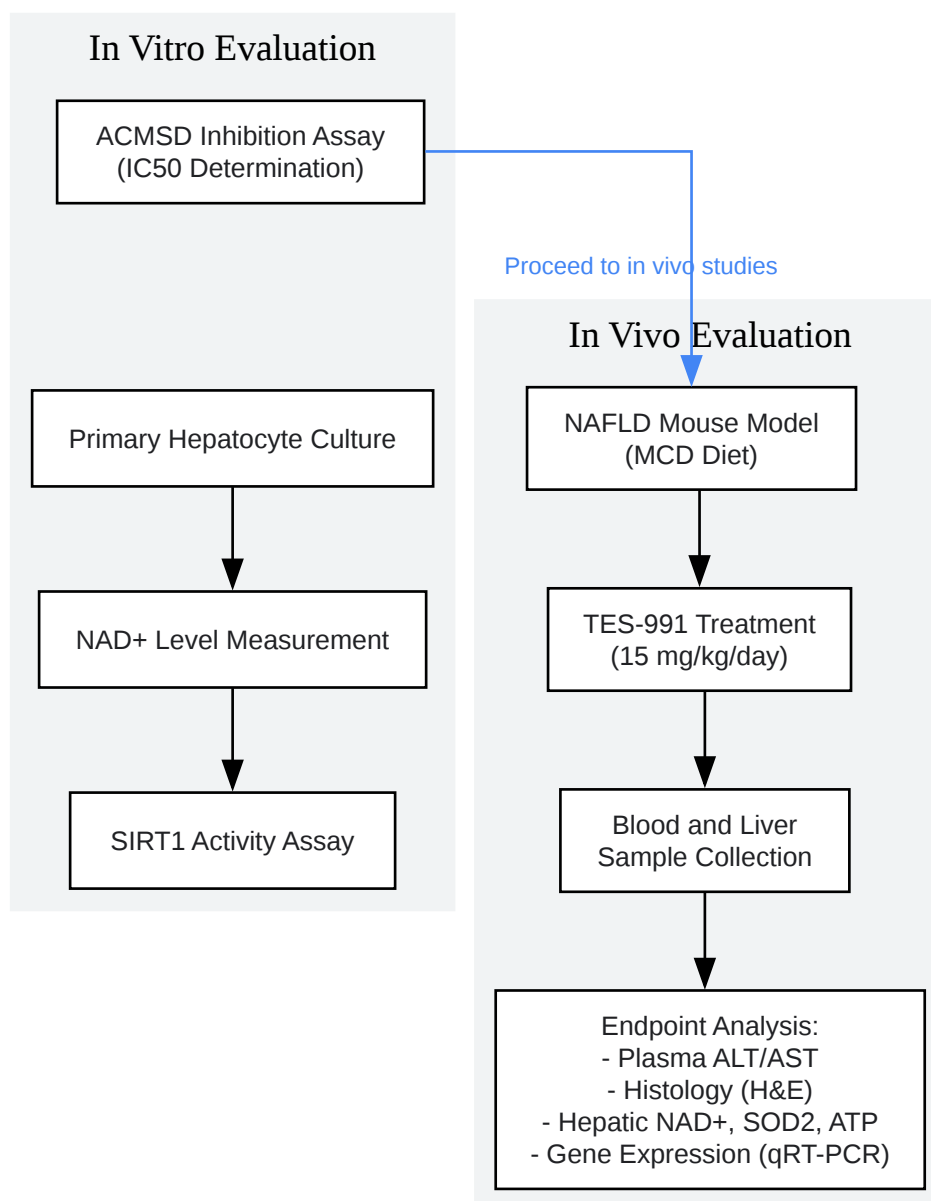
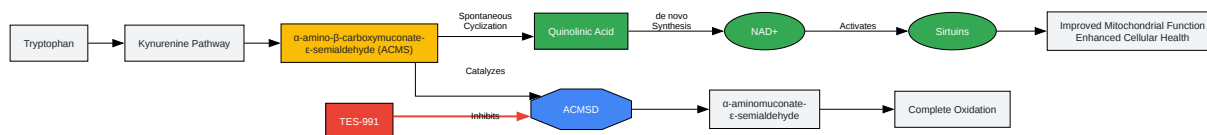
ACMSD is located at a crucial branch point in the kynurenine pathway, the primary route of tryptophan degradation.^[1] It catalyzes the conversion of α -amino- β -carboxymuconate- ϵ -

semialdehyde (ACMS) to α -aminomuconate- ϵ -semialdehyde, thereby diverting tryptophan catabolites towards complete oxidation.^[1] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid, a direct precursor to NAD⁺.^[1] Therefore, inhibition of ACMSD presents an attractive therapeutic strategy to enhance de novo NAD⁺ synthesis.^[1]

TES-991 has been identified as a potent and selective inhibitor of human ACMSD. Its ability to increase intracellular NAD⁺ levels suggests its potential for treating conditions associated with depleted NAD⁺ pools, such as metabolic diseases and age-related disorders.

Mechanism of Action of TES-991

TES-991 exerts its therapeutic effect by directly inhibiting the enzymatic activity of ACMSD. This inhibition shunts the metabolic flux of the kynurenine pathway away from catabolism and towards the synthesis of quinolinic acid, the rate-limiting precursor for de novo NAD⁺ biosynthesis. The resulting increase in intracellular NAD⁺ levels enhances the activity of NAD⁺-dependent enzymes, such as sirtuins, which are key regulators of cellular health and longevity.



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References

- 1. Structural Basis of Human Dimeric α -Amino- β -Carboxymuconate- ϵ -Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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